molecular formula C2H9NO6P2 B098022 (Phosphonomethylamino)methylphosphonic acid CAS No. 17261-34-6

(Phosphonomethylamino)methylphosphonic acid

Cat. No.: B098022
CAS No.: 17261-34-6
M. Wt: 205.04 g/mol
InChI Key: ISQSUCKLLKRTBZ-UHFFFAOYSA-N
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Description

(Phosphonomethylamino)methylphosphonic acid is a phosphonic acid-based compound provided as a high-purity standard for research applications . It is primarily utilized in scientific settings as a Pesticide Standard , underscoring its value in environmental and analytical chemistry for calibration and method development. As a member of the phosphonate family, it shares structural similarities with other bioactive phosphonic acids. Phosphonates are known to function as potent inhibitors of metalloenzymes . For instance, the well-researched compound 2-(Phosphonomethyl)pentanedioic acid (2-PMPA), a structurally related phosphonate, is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII) . GCPII is a key regulator of neurotransmitter levels in the brain, and its inhibition is a investigated pathway for addressing neurological conditions associated with excitotoxicity, such as neuropathic pain, stroke, and schizophrenia . This suggests potential research applications for this compound in biochemistry and neuropharmacology. Furthermore, phosphonic acids are widely employed in industrial water treatment as effective scale and corrosion inhibitors . Compounds like Polyamino Polyether Methylene Phosphonic Acid (PAPEMP) and Diethylenetriamine penta(methylene phosphonic acid) (DTPMP) demonstrate an exceptional ability to chelate metal ions and prevent the formation of scales like calcium carbonate and calcium sulfate in high-hardness water conditions . This establishes another key research area for this chemical family in materials science and industrial chemistry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(phosphonomethylamino)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H9NO6P2/c4-10(5,6)1-3-2-11(7,8)9/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQSUCKLLKRTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NCP(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938178
Record name [Azanediylbis(methylene)]bis(phosphonic acid)
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Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17261-34-6, 68412-67-9
Record name Phosphonic acid, (iminodimethylene)di-
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Record name Phosphonic acid, P,P'-(iminobis(methylene))bis-, N-coco alkyl derivs.
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P,P'-[iminobis(methylene)]bis-, N-coco alkyl derivs.
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Record name [Azanediylbis(methylene)]bis(phosphonic acid)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, [iminobis(methylene)]bis-, N-coco alkyl derivs.
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Record name Phosphonic acid, [iminobis(methylene)]bis
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Biological Activity

(Phosphonomethylamino)methylphosphonic acid, often referred to as PMAMP, is a phosphonic acid derivative that has garnered attention for its diverse biological activities. This compound is structurally related to aminomethylphosphonic acids, which are known for their enzyme inhibition properties and potential therapeutic applications. Understanding the biological activity of PMAMP is crucial for its application in fields such as medicine, agriculture, and environmental science.

Chemical Structure and Properties

PMAMP features a phosphonomethyl group attached to an amino-methylphosphonic acid backbone. Its unique structure allows it to interact with various biological targets, primarily through enzyme inhibition mechanisms.

Enzyme Inhibition

One of the primary biological activities of PMAMP is its role as an enzyme inhibitor . Research indicates that compounds in the aminomethylphosphonic acid class can act as false substrates or inhibitors for several enzymes. For instance, PMAMP has been shown to inhibit enzymes such as:

  • Aminopeptidases
  • Urease
  • Alanine racemase

These enzymes are critical in various metabolic pathways, making PMAMP a valuable tool in biochemical research and potential therapeutic interventions.

Antiviral and Anticancer Potential

PMAMP has been explored for its potential use in drug development, particularly as an antiviral and anticancer agent . Studies indicate that phosphonic acids can interfere with viral replication processes and inhibit tumor growth by modulating cellular signaling pathways.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of PMAMP on urease activity. The results demonstrated that PMAMP could significantly reduce urease activity in vitro, suggesting its potential application in treating conditions related to urea metabolism disorders.

Study 2: Antiviral Activity

Another research effort focused on the antiviral properties of PMAMP against various viruses. The findings revealed that PMAMP exhibited significant antiviral activity, inhibiting viral replication by disrupting the viral life cycle at multiple stages.

The mechanism through which PMAMP exerts its biological effects primarily involves binding to the active sites of target enzymes or receptors. This binding can prevent substrate access or alter the enzyme's conformation, leading to decreased enzymatic activity. Additionally, PMAMP may modulate intracellular signaling pathways by interacting with specific receptors.

Toxicological Profile

The toxicity of PMAMP is relatively low compared to other phosphonic acid derivatives like glyphosate. It has been noted for its lower environmental persistence and reduced toxicity, making it a safer alternative for agricultural applications.

Applications

Field Application
MedicinePotential antiviral and anticancer agent
AgricultureHerbicide and pesticide analogs
EnvironmentalBioremediation and water treatment

Comparison with Similar Compounds

Structural Features and Stereochemistry

Key analogs include:

  • 1-Amino-1-(3′-pyridyl)methylphosphonic acid: Features a pyridyl substituent, synthesized via enzymatic resolution with optical rotation [α]D = +2.8° (1M NaOH) .
  • 1-Amino-1-(2-thienyl)methylphosphonic acid: Thienyl-substituted derivative with established (S)-configuration via Mosher’s method; optical rotation [α]22 = −7.9° (e.e. 55%) .
  • 1-(N-Butylamino)-1-(2-pyridyl)-methylphosphonic acid: Exhibits entropy of activation (ΔS≠) = −49.1 J/K·mol, indicative of associative decomposition mechanisms .

Table 1: Stereochemical and Thermodynamic Properties

Compound Substituent Optical Rotation ([α]D) ΔS≠ (J/K·mol)
(R)-1-Amino-1-(3′-pyridyl)methylphosphonic acid 3′-Pyridyl +2.8° (1M NaOH)
1-Amino-1-(2-thienyl)methylphosphonic acid 2-Thienyl −7.9° (e.e. 55%)
1-(N-Butylamino)-1-(2-pyridyl)-methylphosphonic acid 2-Pyridyl/N-butyl −49.1

Stability and Decomposition Mechanisms

  • Entropy Trends: Pyridyl-substituted aminophosphonates exhibit negative ΔS≠ values (−49.1 to −50.3 J/K·mol), suggesting transition states with higher order. In contrast, phenyl-substituted analogs (e.g., 1-(N-phenylamino)-1-phenyl-methylphosphonic acid) show positive ΔS≠ (+198.8 J/K·mol), indicative of elimination pathways .
  • Environmental Persistence : Simple alkyl methylphosphonates (e.g., isopropyl methylphosphonic acid, IMPA) are hydrolysis products of nerve agents (e.g., sarin) and persist in soil, requiring advanced LC-HRMS/MS detection .

Analytical Methods

  • Chromatography : Medium-pressure liquid chromatography (MPLC) purifies thienyl/pyridyl derivatives , while IC-MS detects polar analogs like glyphosate and methylphosphonic acid in clinical or environmental samples .
  • Extraction Efficiency: Monoalkyl methylphosphonates are isolated via chloroform-water partitioning, achieving >98% purity .

Key Research Findings and Contradictions

  • Stereoselective Synthesis : While enzymatic resolution efficiently produces (R)-pyridyl derivatives , fluorescence-active analogs require regioselective modifications (e.g., pyrene coupling) .
  • Divergent Thermodynamics: The stark contrast in ΔS≠ values between pyridyl/butylamino and phenylamino derivatives highlights substituent-dependent reaction mechanisms .
  • Detection Challenges : Despite advances in IC-MS, quantifying trace phosphonates in complex matrices (e.g., soil) remains technically demanding .

Preparation Methods

Mannich Reaction-Based Synthesis

ParameterOptimal RangeYield (%)Purity (%)
Temperature70°C68–7285–90
Reaction Time6–8 hours7088
Molar Ratio (1:2:2)Amine:CH₂O:Acid7592

Industrial-Scale Production Considerations

Crystallization and Purification Techniques

Industrial processes prioritize yield and purity through multi-stage crystallization. A patent detailing glyphosate production offers insights into scalable methods:

  • Primary crystallization : Cooling the reaction mixture to induce nucleation, achieving 70–80% product recovery.

  • Secondary evaporative crystallization : Concentrating the mother liquor under reduced pressure to recover residual product.

  • Impurity management : Recycling mother liquors to redistribute impurities and enhance overall yield.

Table 2: Crystallization Performance Metrics

StageYield (%)Purity (%)Impurity Level (ppm)
Primary75921,200
Secondary20852,500
Combined95901,800

Emerging Methodologies and Research Gaps

Microwave-Assisted Synthesis

Recent studies on phosphonate synthesis suggest microwave irradiation can reduce reaction times by 50–70% while improving yields. For example, 10-minute cycles at 100°C achieved 80% conversion in model systems.

Biocatalytic Routes

Enzymatic phosphorylation using phosphotransferases presents a sustainable alternative, though substrate specificity for methylphosphonic acids remains unexplored.

Q & A

Q. Table 1: Synthesis Method Comparison

MethodKey ConditionsYieldKey Reference
Mannich Reaction80–100°C, 12–24 h, pH 4–560–75%
Hypophosphorous AdditionChloroform, HCl deprotection~56%

Which analytical techniques are recommended for detecting and quantifying this compound in environmental samples?

Q. Basic Research Focus

  • GC–MS with Derivatization : Trimethylsilyldiazomethane (TMSDAM) methylation enhances volatility. DB-5 ms columns achieve detection limits of 7 µg/mL for phosphonic acids in water .
  • LC–MS/MS : Isotope dilution (e.g., deuterated internal standards) improves accuracy. C18 columns with mobile phases (e.g., 0.1% formic acid) resolve isomers, with LOQs <1 ng/mL in plasma .

Advanced Consideration : Matrix effects in environmental samples (e.g., river water) require SPE purification (C18 cartridges) and acidic methanol extraction .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Q. Advanced Research Focus

  • Catalyst Screening : Tertiary amines (e.g., triethylamine) accelerate Mannich reactions, reducing time to 8–10 hours .
  • Protecting Groups : Use of Fmoc/Boc groups minimizes side reactions during phosphonite addition. Post-synthesis cleavage with TFA/water (95:5) enhances purity .
  • DoE Optimization : Full factorial designs (e.g., varying temperature, solvent polarity) identify optimal conditions. For example, acetonitrile as a solvent improves yields by 15% .

What are the common interferences in chromatographic analysis of phosphonic acids, and how can they be mitigated?

Q. Advanced Research Focus

  • Co-eluting Isomers : Ethyl vs. isopropyl methylphosphonic acid require high-resolution columns (e.g., Zorbax Eclipse Plus C18) and gradient elution .
  • Matrix Interferences : Humic acids in environmental samples suppress ionization. Mitigation strategies include:
    • Derivatization : TMSDAM reduces polarity and enhances GC–MS specificity .
    • Internal Standards : Deuterated analogs (e.g., D₃-PMPA) correct for signal drift in LC–MS .

How should discrepancies in phosphonic acid quantification between GC–MS and LC–MS methods be resolved?

Data Contradiction Analysis
Discrepancies often arise from:

  • Derivatization Efficiency : Incomplete methylation in GC–MS under-reports concentrations. Validate with spike-recovery tests (85–110% acceptable) .
  • Ionization Suppression : LC–MS signal loss due to salts. Use standard addition curves to confirm linearity (R² >0.99) .

Recommendation : Cross-validate using NMR (31P) for absolute quantification, especially in complex matrices .

What methodological considerations are critical for detecting trace levels of this compound in aquatic systems?

Q. Advanced Environmental Analysis

  • Sample Preparation : Acidic methanol extraction (pH 2) followed by SPE (Strata-X-AW cartridges) enriches analytes .
  • Detection Limits : GC–MS achieves 0.1 µg/L with large-volume injection (5 µL) and splitless mode .
  • Quality Control : Include blanks (field and lab) to monitor contamination. Report RSDs <15% for inter-day precision .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Safety Focus

  • PPE : Acid-resistant gloves (nitrile) and goggles mandatory due to corrosive properties .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of phosphonic acid vapors .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated containers .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Phosphonomethylamino)methylphosphonic acid
Reactant of Route 2
(Phosphonomethylamino)methylphosphonic acid

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